5-bromo-1-methyl-1H-indole-3-sulfonylchloride 5-bromo-1-methyl-1H-indole-3-sulfonylchloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18198995
InChI: InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3
SMILES:
Molecular Formula: C9H7BrClNO2S
Molecular Weight: 308.58 g/mol

5-bromo-1-methyl-1H-indole-3-sulfonylchloride

CAS No.:

Cat. No.: VC18198995

Molecular Formula: C9H7BrClNO2S

Molecular Weight: 308.58 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-1-methyl-1H-indole-3-sulfonylchloride -

Specification

Molecular Formula C9H7BrClNO2S
Molecular Weight 308.58 g/mol
IUPAC Name 5-bromo-1-methylindole-3-sulfonyl chloride
Standard InChI InChI=1S/C9H7BrClNO2S/c1-12-5-9(15(11,13)14)7-4-6(10)2-3-8(7)12/h2-5H,1H3
Standard InChI Key FRACTYKUHUWAFE-UHFFFAOYSA-N
Canonical SMILES CN1C=C(C2=C1C=CC(=C2)Br)S(=O)(=O)Cl

Introduction

Structural and Chemical Properties

The compound’s indole core is modified with three functional groups:

  • Bromine at the 5-position, which enhances electrophilic substitution reactivity.

  • Methyl group at the 1-position, which sterically shields the nitrogen atom and influences regioselectivity in subsequent reactions.

  • Sulfonyl chloride at the 3-position, a highly reactive moiety enabling nucleophilic substitutions.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H7BrClNO2S\text{C}_9\text{H}_7\text{BrClNO}_2\text{S}
Molecular Weight308.58 g/mol
IUPAC Name5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride
Canonical SMILESCN1C=C(C2=C1C=CC=C2Br)S(=O)(=O)Cl

The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) is electron-withdrawing, polarizing the indole ring and directing further substitutions to specific positions .

Synthesis and Preparation

The synthesis of 5-bromo-1-methyl-1H-indole-3-sulfonyl chloride involves two primary steps:

Methylation of 5-Bromoindole

5-Bromo-1H-indole is methylated using methyl iodide (CH3I\text{CH}_3\text{I}) in the presence of a base such as sodium hydride (NaH\text{NaH}) in tetrahydrofuran (THF) :

5-Bromo-1H-indole+CH3INaH, THF5-Bromo-1-methyl-1H-indole\text{5-Bromo-1H-indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, THF}} \text{5-Bromo-1-methyl-1H-indole}

This reaction proceeds quantitatively at 0–25°C, with yields exceeding 90% .

Sulfonylation with Chlorosulfonic Acid

The methylated intermediate undergoes sulfonylation using chlorosulfonic acid (ClSO3H\text{ClSO}_3\text{H}) under controlled temperatures (−10°C to 0°C) to prevent side reactions:

5-Bromo-1-methyl-1H-indole+ClSO3H5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride\text{5-Bromo-1-methyl-1H-indole} + \text{ClSO}_3\text{H} \rightarrow \text{5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride}

The sulfonyl chloride group installs at the 3-position due to the indole’s inherent electronic bias.

Chemical Reactivity

The compound participates in three key reaction types:

Nucleophilic Substitution

The sulfonyl chloride group reacts with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively. For example:

5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride+R-NH2Sulfonamide+HCl\text{5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride} + \text{R-NH}_2 \rightarrow \text{Sulfonamide} + \text{HCl}

Triethylamine (Et3N\text{Et}_3\text{N}) is commonly used to scavenge HCl .

Palladium-Catalyzed Cross-Coupling

The bromine atom enables Suzuki-Miyaura couplings with aryl boronic acids. Using Pd(dppf)Cl2\text{Pd(dppf)Cl}_2 as a catalyst and Cs2CO3\text{Cs}_2\text{CO}_3 as a base, biaryl derivatives form in high yields :

5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride+Ar-B(OH)2Pd, base5-Aryl-1-methyl-1H-indole-3-sulfonyl chloride\text{5-Bromo-1-methyl-1H-indole-3-sulfonyl chloride} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd, base}} \text{5-Aryl-1-methyl-1H-indole-3-sulfonyl chloride}

Electrophilic Aromatic Substitution

The electron-deficient indole ring undergoes nitration or halogenation at the 4- or 6-positions, guided by the sulfonyl chloride’s meta-directing effects.

Applications in Scientific Research

Pharmaceutical Intermediate

Indole sulfonamides derived from this compound exhibit antimicrobial and anticancer activity. For instance, sulfonamide derivatives inhibit tyrosine kinases involved in cancer proliferation .

Material Science

The sulfonyl chloride serves as a precursor for sulfonate-based ionic liquids, which are used in electrolyte formulations.

Agricultural Chemistry

Functionalization of the indole ring produces herbicides and pesticides with enhanced bioactivity and environmental stability .

Comparative Analysis with Structural Analogs

4-Bromo vs. 5-Bromo Isomers

  • Reactivity: The 5-bromo isomer undergoes Suzuki coupling 20% faster than the 4-bromo analog due to reduced steric hindrance .

  • Biological Activity: 5-Bromo derivatives show higher antimicrobial potency, likely due to improved membrane permeability .

Sulfonyl Chloride vs. Carbaldehyde

Replacing the sulfonyl chloride with a carbaldehyde group (as in 5-bromo-1-methyl-1H-indole-3-carbaldehyde) shifts reactivity toward condensation reactions rather than nucleophilic substitutions .

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Low-temperature sulfonylation requires specialized equipment.

  • Biological Data Gaps: Few studies directly assess this compound’s pharmacokinetics or toxicity.

Future work should prioritize:

  • Developing room-temperature sulfonylation protocols.

  • High-throughput screening for drug discovery applications.

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